

# Physicochemical Properties of 2-Amino-2,3-dimethylbutyronitrile

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Compound of Interest		
Compound Name:	AC-94149	
Cat. No.:	B050279	Get Quote

2-Amino-2,3-dimethylbutyronitrile, also known as  $\alpha$ -amino-isovaleronitrile, is a valuable synthetic intermediate characterized by a quaternary chiral center.[1] Its physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	13893-53-3	[1][2]
Molecular Formula	C6H12N2	[2]
Molecular Weight	112.17 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	43 °C	[2]
Density	0.896 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Vapor Pressure	1.26 mmHg at 25°C	[1]
рКа	5.18 ± 0.25 (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, Methanol	[1]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)	[1]



#### **Synthesis and Chiral Resolution**

The standard synthesis of 2-amino-2,3-dimethylbutyronitrile proceeds via a Strecker-type reaction. The resulting racemic mixture can be resolved to yield enantiopure aminonitriles, which are critical for the synthesis of chiral ligands.

## Experimental Protocol: Synthesis of Racemic 2-Amino-2,3-dimethylbutyronitrile[1]

- Reaction Setup: To a suitable reaction flask, add sodium cyanide, water, and concentrated ammonia. Stir at room temperature until the sodium cyanide is completely dissolved.
- Reagent Addition: Add ammonium chloride (NH<sub>4</sub>Cl) and a phase transfer catalyst such as benzyltriethylammonium chloride.
- Strecker Reaction: While stirring, add methyl isopropyl ketone dropwise. Maintain the reaction temperature below 30°C during the addition.
- Reaction Completion: After the addition is complete, continue stirring at room temperature for 4-6 hours.
- Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate.
  Collect the organic phase. Extract the aqueous phase twice with dichloromethane.
- Isolation: Combine all organic phases and dry over anhydrous sodium sulfate. Filter the solution and distill the filtrate under atmospheric pressure to recover the dichloromethane.
- Purification: Evaporate any residual unreacted methyl isopropyl ketone and then perform vacuum distillation, collecting the fraction at 85–87°C / 0.94 kPa to yield the final product.

### **Experimental Protocol: Chiral Resolution[3]**

 Salt Formation: Prepare an ice-cold solution of L-(+)-tartaric acid in water. Slowly add the racemic 2-amino-2,3-dimethylbutyronitrile to this solution while maintaining the cold temperature.

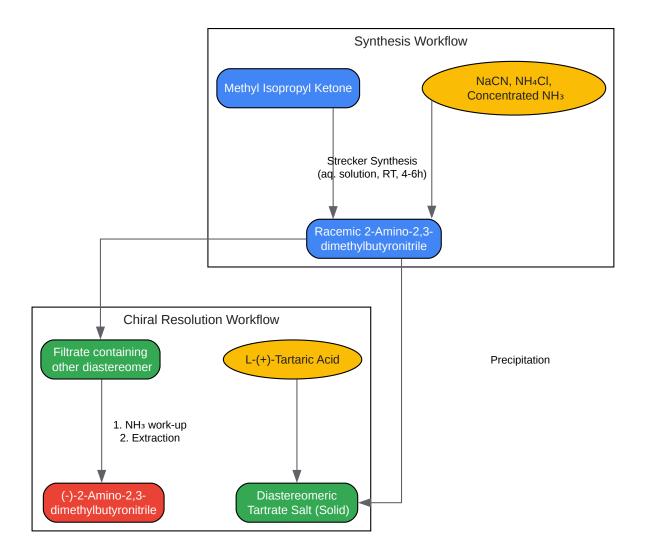
#### Foundational & Exploratory



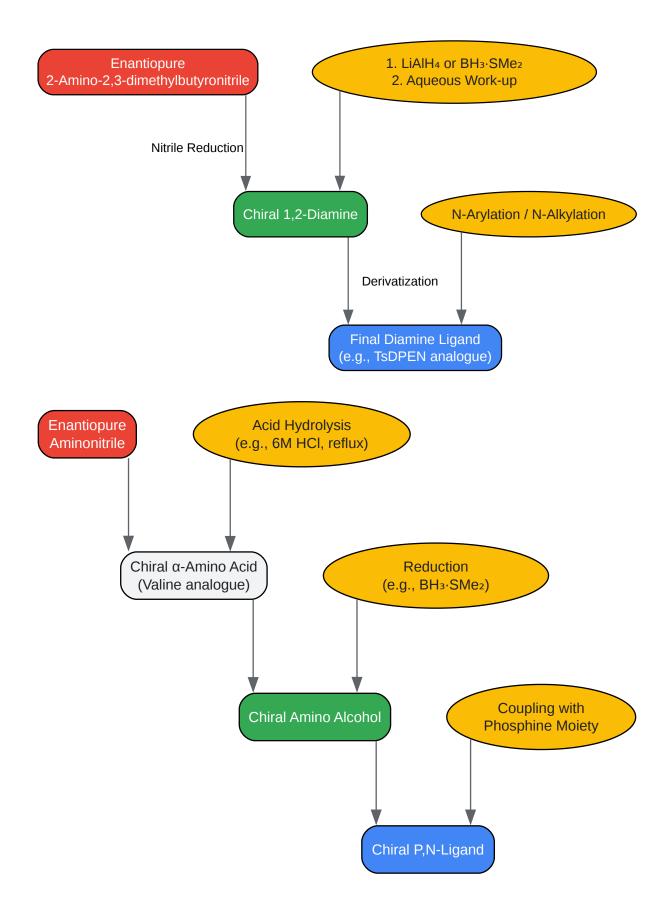


- Precipitation: A precipitate of the diastereomeric tartrate salt will form. Collect this solid by filtration.
- Washing: Wash the collected precipitate with a small amount of ice-cold water and air dry. This isolates one diastereomeric salt.
- Isolation of Enantiomer: Treat the filtrate from step 2 with concentrated ammonia. Extract the aqueous solution three times with diethyl ether.
- Purification: Combine the ether extracts, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield enantiomerically enriched (-)-2-amino-2,3-dimethylbutyronitrile.









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#### References

- 1. Page loading... [guidechem.com]
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